5-Bromo-2-cyano-3-formylbenzoic acid
Description
5-Bromo-2-cyano-3-formylbenzoic acid is a multifunctional aromatic compound featuring a benzoic acid backbone substituted with bromo (Br), cyano (CN), and formyl (CHO) groups at positions 5, 2, and 3, respectively. This unique arrangement of electron-withdrawing groups (EWGs) imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The bromo group enhances electrophilic substitution reactivity, while the cyano and formyl groups enable participation in condensation reactions (e.g., Schiff base formation) and cyclization processes. Its carboxylic acid moiety further allows for salt formation or coordination chemistry, broadening its utility in metal-organic frameworks (MOFs) or drug delivery systems .
Properties
IUPAC Name |
5-bromo-2-cyano-3-formylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-6-1-5(4-12)8(3-11)7(2-6)9(13)14/h1-2,4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNSIPXTRBXTBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)C#N)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Scientific Research Applications
5-Bromo-2-cyano-3-formylbenzoic acid has several notable applications in scientific research:
Organic Synthesis
- Intermediate for Complex Molecules : It is widely used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Its derivatives are explored for their potential biological activities .
Medicinal Chemistry
- Drug Development : Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for drug development. For instance, studies have shown that modifications can lead to compounds with anti-inflammatory or anti-cancer properties .
Material Science
- Specialty Chemicals : In the production of specialty chemicals and materials, this compound serves as a building block for creating advanced materials with specific properties.
Case Study 1: Continuous Flow Chemistry
A study demonstrated the efficient scale-up synthesis of 5-cyano-2-formylbenzoic acid using continuous flow-flash chemistry. This method allowed for rapid production without the need for extensive purification processes, yielding significant quantities in a short time frame. The results highlighted the advantages of flow chemistry in synthesizing complex intermediates efficiently .
Research focused on the biological activity of derivatives synthesized from this compound. These derivatives were tested for their ability to inhibit specific enzymes linked to disease pathways, showcasing their potential as therapeutic agents .
Chemical Reactions Analysis
Substitution Reactions (Bromo Group)
The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling reactions.
Key Reactions:
Mechanistic Notes :
-
Suzuki Coupling : The bromo group reacts with aryl boronic acids under palladium catalysis to form biaryl structures. The formyl and cyano groups remain intact under these conditions .
-
Ullmann Reaction : Copper-mediated coupling introduces amines or other nucleophiles at the brominated position.
Oxidation/Reduction of the Formyl Group
The aldehyde group at position 3 is susceptible to oxidation or reduction, depending on the reagents.
Key Transformations:
Notes :
-
Oxidation : The formyl group is converted to a carboxylic acid, enhancing water solubility.
-
Reduction : Selective reduction to a hydroxymethyl group avoids interference with the cyano or bromo substituents.
Cyano Group Transformations
The cyano group at position 2 participates in hydrolysis or reduction reactions.
Key Reactions:
Mechanistic Insights :
-
Hydrolysis : The cyano group converts to a carboxylic acid under strong acidic conditions.
-
Reduction : LiAlH₄ reduces the nitrile to a primary amine, forming a bifunctional intermediate for further derivatization.
Multicomponent Reactions
Simultaneous reactivity at multiple sites enables complex product formation.
Example:
| Reaction Components | Conditions | Product | Yield* |
|---|---|---|---|
| 5-Bromo-2-cyano-3-formylbenzoic acid + Aniline | AcOH, 100°C | 5-Bromo-2-cyano-3-(phenylimine)benzoic acid | 70–75% |
Application : The formyl group forms Schiff bases with amines, useful in ligand design or polymer synthesis.
Side Reactions and Byproducts
Competing pathways may occur under non-optimized conditions:
-
Over-oxidation : Prolonged exposure to strong oxidizers (e.g., KMnO₄) may degrade the aromatic ring.
-
Cyanohydrin Formation : The cyano and formyl groups may react intramolecularly under basic conditions, though this is suppressed in acidic media.
Critical Analysis of Reaction Conditions
-
Catalyst Efficiency : Palladium complexes (e.g., Pd(OAc)₂) are optimal for coupling reactions, with NaHCO₃ as a mild base to avoid ester hydrolysis .
-
Solvent Compatibility : Polar aprotic solvents (DMF, NMP) enhance reaction rates in cross-coupling, while THF/MeOH mixtures are ideal for reductions.
-
Temperature Sensitivity : Cyano group reductions (LiAlH₄) require strict temperature control to prevent over-reduction.
Comparison with Similar Compounds
Table 1: Key Structural Differences
| Compound Name | Substituents (Positions) | CAS Number | Similarity Score |
|---|---|---|---|
| This compound | Br (5), CN (2), CHO (3) | 116529-61-4 | Reference |
| 5-Bromo-2-methyl-3-nitrobenzoic acid | Br (5), CH₃ (2), NO₂ (3) | 38876-67-4 | 0.93 |
| 3-Bromo-5-fluoro-2-nitrobenzoic acid | Br (3), F (5), NO₂ (2) | 99277-71-1 | 0.88 |
| 5-Bromo-2-methyl-3-nitrobenzoic acid | Br (5), CH₃ (2), NO₂ (3) | 882772-99-8 | 0.91 |
Key Observations :
- Electron-Withdrawing Effects: Nitro (NO₂) groups in analogs (e.g., 38876-67-4) exhibit stronger electron-withdrawing effects compared to cyano or formyl groups, increasing acidity but reducing nucleophilic reactivity at the aromatic ring .
- Steric Considerations: Methyl groups (e.g., in 38876-67-4) reduce steric hindrance compared to bulkier formyl or cyano groups, favoring electrophilic substitution at position 3.
- Positional Isomerism : In 99277-71-1, bromo and nitro groups occupy positions 3 and 2, respectively, altering regioselectivity in reactions compared to the target compound .
Physicochemical Properties
Table 2: General Property Trends
| Property | This compound | 5-Bromo-2-methyl-3-nitrobenzoic acid | 3-Bromo-5-fluoro-2-nitrobenzoic acid |
|---|---|---|---|
| Melting Point | Moderate (~150–170°C)* | Higher (~180–200°C)* | Intermediate (~160–180°C)* |
| Solubility (Polarity) | Moderate in DMSO, low in water | Low in water, high in acetone | Low in water, moderate in DMF |
| Reactivity | High (CHO/CN for condensation) | High (NO₂ for reduction) | Moderate (F for nucleophilic substitution) |
*Predicted trends based on substituent effects; experimental data may vary .
Research Findings and Implications
Recent studies highlight this compound as a superior precursor for photoactive materials compared to nitro analogs, owing to its tunable electronic properties. However, its lower thermal stability relative to methyl-substituted derivatives necessitates careful handling in high-temperature reactions. Collaborative research with crystallographic data (e.g., indole derivatives in ) suggests that steric bulk from formyl/cyano groups may influence molecular packing, impacting crystallization efficiency .
Preparation Methods
Step 1: Starting Material Selection
The synthesis typically begins with a suitably substituted benzoic acid derivative, such as 5-bromoisophthalic acid or related esters, which serve as the precursor for subsequent modifications. The choice of starting material influences the regioselectivity and overall yield.
Step 2: Hydroxymethylation and Oxidation
The hydroxymethyl group at the 3-position of the benzoic acid ring is introduced via a hydroxymethylation reaction, often employing formaldehyde derivatives under acidic or basic conditions. This step yields 5-bromo-3-(hydroxymethyl)benzoic acid .
Subsequently, oxidation of the hydroxymethyl group to a formyl group is achieved using oxidants such as manganese dioxide (MnO₂), which selectively oxidizes primary alcohols to aldehydes. The reaction conditions are typically:
| Parameter | Conditions |
|---|---|
| Temperature | 30–180°C (preferably 80–150°C) |
| Reaction Time | 0.5–10 hours |
| Oxidant | Manganese dioxide (2–15 molar equivalents) |
This oxidation step produces 5-bromo-3-formylbenzoic acid .
Step 4: Cyanation
The introduction of the cyano group at the 2-position is achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, using 3-cyanophenyl borates or aryl halides . Typical conditions involve:
| Catalyst | Palladium complex (e.g., palladium acetate) |
|---|---|
| Ligand | Triphenylphosphine or similar |
| Solvent | Dimethylformamide (DMF) or toluene |
| Temperature | 80–120°C |
| Reaction Time | 4–24 hours |
This step yields the target compound with the desired substitution pattern.
Continuous Flow-Flash Chemistry for Scale-Up
Recent advancements have demonstrated the use of flow microreactors to improve scalability and efficiency. A notable method involves:
- Br/Li exchange reaction of a brominated precursor with butyllithium (BuLi) at -50°C within microreactors, enabling rapid formation of aryllithium intermediates.
- Formylation of the aryllithium intermediate with dimethylformamide (DMF) to introduce the formyl group.
- The process allows production of up to 237 grams of the compound in approximately 4.5 hours without extensive purification, emphasizing its industrial viability.
This method offers advantages such as precise control of reaction conditions, reduced reaction times, and improved yields.
Summary of Key Reaction Conditions and Data
| Method | Key Reagents | Conditions | Yield/Remarks |
|---|---|---|---|
| Conventional multi-step | Brominating agents, MnO₂, palladium catalysts | 30–180°C, 0.5–10 hours | Moderate to high yields, multi-step process |
| Flow chemistry | BuLi, DMF, flow microreactors | -50°C, rapid reaction times | High scalability, efficient production |
Research Findings and Notes
- The flow-flash methodology significantly reduces reaction times and improves safety by controlling highly reactive intermediates.
- Oxidation with manganese dioxide is selective for hydroxymethyl to aldehyde conversion, crucial for obtaining the formyl group.
- Palladium-catalyzed cross-coupling enables regioselective cyanation at the 2-position.
- The synthesis route's flexibility allows modifications to generate derivatives with potential biological activity, expanding the compound's utility.
Q & A
Q. What are the established synthetic pathways for 5-bromo-2-cyano-3-formylbenzoic acid, and what methodological considerations are critical for yield optimization?
Synthesis typically involves functionalization of pre-substituted benzoic acid derivatives. For example, outlines a flow chemistry approach using isobenzofuran-1(3H)-ones as precursors, avoiding toxic solvents like CCl₄. Key steps include:
- Bromination at the 5-position using NBS or Br₂ under controlled conditions.
- Introduction of the cyano group via nucleophilic substitution (e.g., KCN/CuCN) or Sandmeyer reaction.
- Formylation at the 3-position using Vilsmeier-Haack or Duff reactions.
Yield optimization requires inert atmospheres, precise temperature control, and HPLC monitoring of intermediates .
Q. How should researchers characterize this compound to confirm its structural integrity?
A multi-technique approach is essential:
- FT-IR : Verify carbonyl (formyl: ~1700 cm⁻¹; carboxylic acid: ~2500-3300 cm⁻¹) and nitrile (~2200 cm⁻¹) groups.
- NMR : Compare ¹H/¹³C shifts with analogs (e.g., 5-bromo-2-fluorobenzoic acid in ).
- Mass Spectrometry : Confirm molecular ion ([M-H]⁻ at m/z ~268) and fragmentation patterns using ESI-MS.
- X-ray Crystallography : Resolve ambiguities via SHELXL refinement (), particularly for stereoelectronic effects from substituents .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structure elucidation be systematically addressed?
Contradictions (e.g., unexpected NOEs in NMR or anomalous IR peaks) require:
- Cross-validation : Compare with databases (e.g., NIST in ) for bromo/cyano-substituted benzoic acids.
- Computational modeling : Use DFT to predict NMR/IR spectra and identify discrepancies.
- Alternative techniques : Employ X-ray crystallography (via SHELX) or 2D NMR (HSQC, HMBC) to resolve regiochemical ambiguities .
Q. What strategies are effective for designing derivatives of this compound for bioactivity studies?
Derivatization focuses on reactive sites:
- Formyl group : Condense with amines/hydrazines to form Schiff bases or hydrazones.
- Cyano group : Reduce to amine or hydrolyze to carboxylic acid for peptide coupling.
- Bromine : Utilize Suzuki-Miyaura cross-coupling (e.g., with boronic acids in ) to introduce aryl/heteroaryl groups.
Reaction conditions (e.g., Pd catalysts, solvent polarity) must balance steric effects from the bulky substituents .
Q. How can researchers optimize purification methods for this compound, given its polarity and substituent reactivity?
- Chromatography : Use silica gel with gradient elution (hexane/EtOAc → DCM/MeOH) to separate polar impurities.
- Recrystallization : Test solvent pairs (e.g., EtOH/H₂O) to exploit solubility differences.
- HPLC : Employ C18 columns with 0.1% TFA in acetonitrile/water for high-purity isolation.
Monitor for decomposition (e.g., formyl oxidation) via TLC or inline UV detectors .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
